3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate
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Overview
Description
3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate is a complex organic compound that features a furan ring, a hydrazine moiety, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate typically involves multiple steps. One common method starts with the preparation of furan-2-carbohydrazide, which is then reacted with 3-(acetoxy)benzoyl chloride under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The acetate group can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbohydrazide: Shares the furan and hydrazine moieties but lacks the phenyl acetate group.
3-(Acetoxy)benzoyl chloride: Contains the phenyl acetate group but lacks the furan and hydrazine moieties.
Furan-2,5-dione derivatives: Formed through the oxidation of the furan ring.
Uniqueness
3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate is unique due to its combination of a furan ring, hydrazine moiety, and phenyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H12N2O5 |
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Molecular Weight |
288.25 g/mol |
IUPAC Name |
[3-[(furan-2-carbonylamino)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C14H12N2O5/c1-9(17)21-11-5-2-4-10(8-11)13(18)15-16-14(19)12-6-3-7-20-12/h2-8H,1H3,(H,15,18)(H,16,19) |
InChI Key |
KVAGCYQYCXOAET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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